![molecular formula C9H11N3 B2946059 1-(1H-indazol-5-yl)ethanamine CAS No. 1001906-62-2](/img/structure/B2946059.png)
1-(1H-indazol-5-yl)ethanamine
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Overview
Description
1-(1H-indazol-5-yl)ethanamine is a chemical compound with the CAS Number: 1001906-62-2 . It has a molecular weight of 161.21 . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of 1H-indazoles, which includes 1-(1H-indazol-5-yl)ethanamine, has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 1-(1H-indazol-5-yl)ethanamine is 1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
1-(1H-indazol-5-yl)ethanamine has a molecular weight of 161.21 . It is usually in the form of a powder . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Antiproliferative Activities in Cancer Research
Indazole derivatives have been studied for their antiproliferative effects against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The compound “1-(1H-indazol-5-yl)ethanamine” could potentially be modified to target specific tumor cells for cancer treatment research .
Anti-inflammatory and Analgesic Activities
Compounds with an indazole moiety have shown promising anti-inflammatory and analgesic effects in animal models. This suggests that “1-(1H-indazol-5-yl)ethanamine” may be researched for its potential to treat inflammatory conditions and pain management .
3. Melanin-Concentrating Hormone Receptor 1 (MCHR1) Potency Indazole-containing compounds have been synthesized to investigate their potency against MCHR1, which is involved in energy homeostasis and feeding behavior. Research into “1-(1H-indazol-5-yl)ethanamine” could explore its effects on metabolic disorders or appetite control .
Synthetic Methodologies Development
The synthesis of indazole derivatives is an active area of research, with new methodologies being developed to create these compounds more efficiently. “1-(1H-indazol-5-yl)ethanamine” could serve as a model compound for developing novel synthetic routes .
Mechanism of Action
While the specific mechanism of action for 1-(1H-indazol-5-yl)ethanamine is not mentioned, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Safety and Hazards
Future Directions
Indazole-containing compounds, including 1-(1H-indazol-5-yl)ethanamine, have a wide variety of medicinal applications . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The results of these studies will be useful for future drug discovery and analysis .
properties
IUPAC Name |
1-(1H-indazol-5-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)7-2-3-9-8(4-7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOQGHCTRDZPSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indazol-5-yl)ethanamine | |
CAS RN |
1001906-62-2 |
Source
|
Record name | 1-(1H-indazol-5-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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